4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of cyclopropyl, methyl, and prop-2-en-1-yl groups attached to the triazole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylamine with 3-methyl-1-(prop-2-en-1-yl)-1H-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired compound. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with new functional groups.
Scientific Research Applications
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for its triazole core, which is known to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazole ring.
Comparison with Similar Compounds
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-1H-1,2,4-triazole: Lacks the dihydro functionality, which may affect its chemical reactivity and biological activity.
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-3-one: Differing position of the carbonyl group, which can influence its interaction with biological targets.
4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-thione: Contains a sulfur atom instead of oxygen, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which can be distinct from those of its analogs.
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-6-11-9(13)12(7(2)10-11)8-4-5-8/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGNQYIKZRRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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